1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Description
1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications
Modulation of p53 Activity
Compounds analogous to "1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide" have been designed as modulators of p53 activity. These compounds, including derivatives of the spirooxoindolepyrrolidine nucleus, showed potential in inhibiting cell growth of various human tumor cells at submicromolar and micromolar concentrations, indicating their role in inducing apoptotic cell death and cell cycle arrest potentially via the inhibition of p53-MDM2 interaction (Gomez-Monterrey et al., 2010).
Antileukemic Activity
Spiro[indoline-3,2'-thiazolidine]-2,4'-diones have shown activity in leukemia screen tests, particularly against P388 and L1210 leukemia, indicating their potential as antileukemic agents. These findings suggest the therapeutic value of these compounds in treating leukemia through their antileukemic properties (Rajopadhye & Popp, 1987).
Antihistamic Agents
The synthesis of fluorinated spiro[indoline-3,2'-thiazolidine]-2,4'(1H)-diones using Bronsted acidic ionic liquids as catalysts has been explored for their potential as antihistamic agents. These compounds demonstrated the ability to inhibit contractions induced by histamine on guinea pig ileum, suggesting their utility in H1-antagonism (Arya et al., 2012).
Antimicrobial Activity
Novel spiro[indole-thiazolidine]spiro[indole-pyran] derivatives have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibited stronger antibacterial and antifungal efficiency, highlighting their potential as antimicrobial agents (Sakhuja et al., 2011).
Properties
IUPAC Name |
3-(4-methylphenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-10-12-20(13-11-17)27-23(28)16-32(30,31)25(27)21-8-3-4-9-22(21)26(24(25)29)15-19-7-5-6-18(2)14-19/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYGIYUGDURQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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